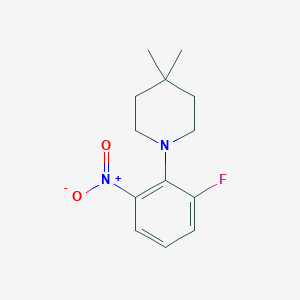
1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine is a chemical compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine typically involves the nitration of aniline derivatives followed by fluorination and subsequent piperidine ring formation. One common method involves the use of 2-chloro-3-fluoronitrobenzene as a starting material, which undergoes nucleophilic substitution with a piperidine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets, potentially including enzymes and receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2-Fluoro-6-nitrophenyl)ethanone
- 4-(2-Fluoro-6-nitrophenyl)morpholine
- 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine
Uniqueness: 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine stands out due to its unique combination of a piperidine ring with fluorine and nitro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H17FN2O2 |
|---|---|
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-nitrophenyl)-4,4-dimethylpiperidine |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2)6-8-15(9-7-13)12-10(14)4-3-5-11(12)16(17)18/h3-5H,6-9H2,1-2H3 |
Clave InChI |
FXQBODZDOXIXCI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

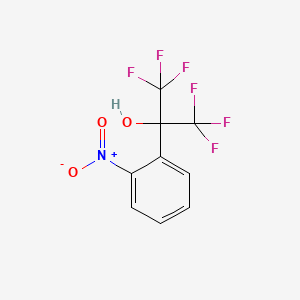
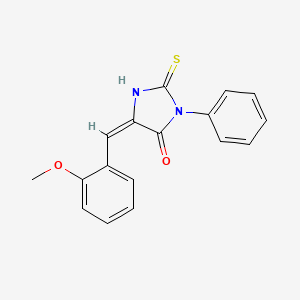
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
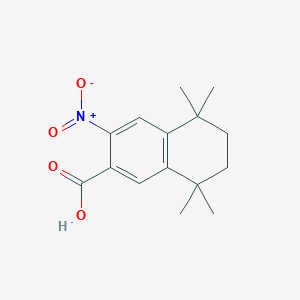

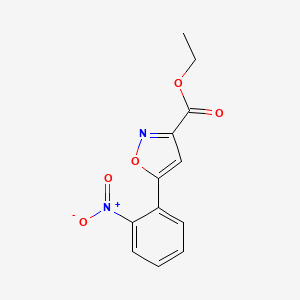
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
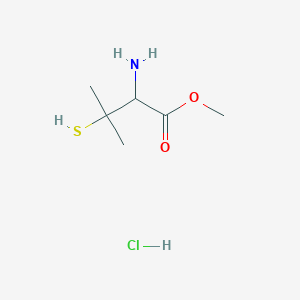
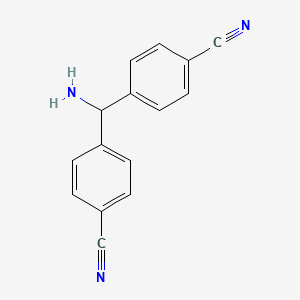
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
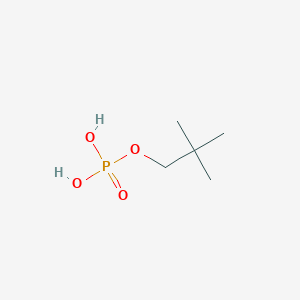
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
